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molecular formula C6H9BrO3 B1365987 Methyl 5-bromo-4-oxopentanoate CAS No. 53856-93-2

Methyl 5-bromo-4-oxopentanoate

Cat. No. B1365987
M. Wt: 209.04 g/mol
InChI Key: AUQDWNOSVDUIAT-UHFFFAOYSA-N
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Patent
US08883828B2

Procedure details

A solution of bromine (27.71 g, 173.4 mmol) in methanol (40 mL) was added dropwise to a solution of ethyl 4-oxopentanoate (25.0 g, 173.4 mmol) in methanol (200 mL) at room temperature over a period of 30 minute, and the reaction mixture was stirred overnight. The reaction mixture was concentrated, and the residue was partitioned between 3:1 ether:ethyl acetate and water, washed with saturated sodium bicarbonate, water, brine, dried, and concentrated to afford 17 g of a crude clear oil. The oil was purified by MPLC (Biotage) eluting with 8:1 hexane ethyl acetate to afford methyl 5-bromo-4-oxopentanoate (10.65 g, 29.38% yield) as a clear oil. 1H NMR (CDCl3) δ 3.96 (s, 2H), 3.69 (s, 3H), 2.96 (t, 2H), 2.66 (t, 2H).
Quantity
27.71 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[O:3]=[C:4]([CH3:12])[CH2:5][CH2:6][C:7]([O:9][CH2:10]C)=[O:8]>CO>[Br:1][CH2:12][C:4](=[O:3])[CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
27.71 g
Type
reactant
Smiles
BrBr
Name
Quantity
25 g
Type
reactant
Smiles
O=C(CCC(=O)OCC)C
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 3:1 ether
WASH
Type
WASH
Details
ethyl acetate and water, washed with saturated sodium bicarbonate, water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford 17 g of a crude clear oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by MPLC (Biotage)
WASH
Type
WASH
Details
eluting with 8:1 hexane ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC(CCC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.65 g
YIELD: PERCENTYIELD 29.38%
YIELD: CALCULATEDPERCENTYIELD 29.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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